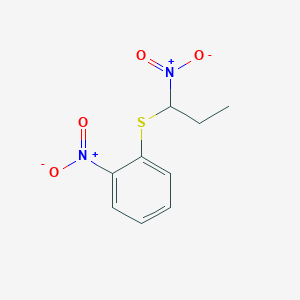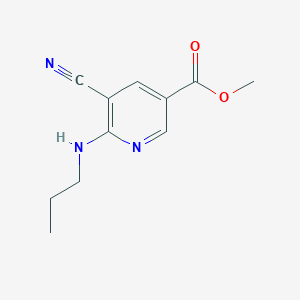
2-Phenanthren-9-ylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenanthren-9-ylguanidine is a chemical compound that belongs to the class of guanidines It is characterized by the presence of a phenanthrene moiety attached to a guanidine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenanthren-9-ylguanidine typically involves the reaction of phenanthrene derivatives with guanidine. One common method includes the use of 9-phenanthrenol as a starting material, which undergoes functionalization to introduce the guanidine group. The reaction conditions often involve the use of transition metal catalysts to facilitate the formation of the C-N bond .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the large-scale preparation of related compounds often involves similar synthetic strategies. The use of phenanthrene, a polycyclic aromatic hydrocarbon abundant in coal tar, as a precursor is common. The regioselective functionalization of phenanthrene derivatives is crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenanthren-9-ylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketal structures or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenanthrene ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium in isopentanol is often used for reduction reactions.
Substitution: Reagents such as nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products Formed
The major products formed from these reactions include oxidized derivatives like ketals, reduced forms such as dihydrophenanthrene, and various substituted phenanthrene compounds .
Applications De Recherche Scientifique
2-Phenanthren-9-ylguanidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 2-Phenanthren-9-ylguanidine involves its interaction with molecular targets through its guanidine group. The compound can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing biological pathways. The specific pathways and targets depend on the context of its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthrene: A polycyclic aromatic hydrocarbon that serves as a precursor for many derivatives.
9-Phenanthrenol: An important intermediate in the synthesis of 2-Phenanthren-9-ylguanidine.
Phenanthridinones: Compounds with similar structural features and synthetic routes.
Uniqueness
This compound is unique due to the presence of both phenanthrene and guanidine moieties, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
7467-57-4 |
|---|---|
Formule moléculaire |
C15H13N3 |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
2-phenanthren-9-ylguanidine |
InChI |
InChI=1S/C15H13N3/c16-15(17)18-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,(H4,16,17,18) |
Clé InChI |
OTMNKUFLYIQWDV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13986968.png)

![2-Phenylpyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13986987.png)
![Benzonitrile, 4-[3-(2-fluoroethyl)-1-triazenyl]-](/img/structure/B13986989.png)




![2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanol](/img/structure/B13987022.png)
![6a-Hydroxy-3,3-dimethylhexahydrocyclopenta[b]pyrrol-2(1h)-one](/img/structure/B13987030.png)

